3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one belongs to the dihydropyrrolone class, characterized by a five-membered pyrrolidone ring fused with diverse substituents. Key structural features include:
- Position 1: A pyridin-3-ylmethyl group, which may enhance binding affinity to biological targets through hydrogen bonding and aromatic interactions.
- Position 5: A 4-(prop-2-en-1-yloxy)phenyl group, introducing steric bulk and reactivity via the allyloxy moiety.
- Position 3: A hydroxyl group, enabling hydrogen bond donation.
Properties
Molecular Formula |
C24H20N2O4S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-hydroxy-2-(4-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20N2O4S/c1-2-12-30-18-9-7-17(8-10-18)21-20(22(27)19-6-4-13-31-19)23(28)24(29)26(21)15-16-5-3-11-25-14-16/h2-11,13-14,21,28H,1,12,15H2 |
InChI Key |
KXYZPHIMEKLQOU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
The compound 3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 373.44 g/mol. The structure features a pyrrolidine core substituted with various functional groups, contributing to its biological activity.
Antitumor Activity
Research indicates that compounds structurally similar to this pyrrolidine derivative exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar scaffolds can inhibit tumor cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 3-Hydroxy Compound | Antitumor | 15.0 |
| Doxorubicin | Antitumor | 0.5 |
In vitro studies have demonstrated that the compound shows selective cytotoxicity against various cancer cell lines, such as HCT116 (human colon cancer) and MCF7 (breast cancer), with IC50 values indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced viability of cancer and microbial cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, contributing to its cytotoxic effects.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through caspase activation pathways . The study highlighted the compound's potential for further development into a therapeutic agent.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 416.4 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including hydroxyl, pyridine, and thiophene moieties. The specific arrangement of these groups allows for interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
Antioxidant Activity:
Research has shown that derivatives of pyrrolidinone compounds exhibit antioxidant properties. For instance, related compounds have demonstrated significant DPPH radical scavenging activity, suggesting that 3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one may also possess similar properties, contributing to its potential use in preventing oxidative stress-related diseases .
Antifungal Activity:
Studies on similar pyrrolidinone derivatives have indicated promising antifungal activity against various pathogens such as Fusarium graminearum and Rhizoctonia solani. The structural features of this compound may enhance its efficacy as a fungicide or agricultural biocide .
Pharmacological Potential:
The compound's diverse functional groups suggest potential pharmacological activities, including anti-inflammatory and anticancer properties. Its ability to interact with multiple biological pathways makes it a candidate for further investigation in drug discovery programs aimed at treating complex diseases.
Agricultural Applications
Fungicides:
Given the antifungal properties observed in related compounds, this compound could be explored as a novel fungicide. Its structural components may allow it to disrupt fungal cell processes effectively, offering an environmentally friendly alternative to traditional chemical fungicides .
Materials Science Applications
Polymer Chemistry:
The unique chemical structure of this compound can be utilized in polymer synthesis. Its reactivity can facilitate the formation of new polymeric materials with tailored properties for specific applications in coatings, adhesives, and composites.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological and chemical properties of dihydropyrrolones are highly sensitive to substituent modifications. Below is a comparative analysis of the target compound with analogues from the literature:
Table 1: Structural and Functional Comparison of Dihydropyrrolone Derivatives
*Hypothetical formula based on substituent analysis.
Impact of Substituents on Properties
- Allyloxy vs. Benzyloxy/Methoxy : The allyloxy group (C₃H₅O) in the target compound offers intermediate lipophilicity compared to benzyloxy (C₇H₇O, more lipophilic) and methoxy (OCH₃, more hydrophilic). This balance may optimize membrane permeability .
- Pyridin-3-ylmethyl vs.
- Thiophenecarbonyl vs. Benzoyl/Furoyl : Thiophenecarbonyl’s sulfur atom may improve metabolic stability compared to benzoyl or furoyl groups, which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
